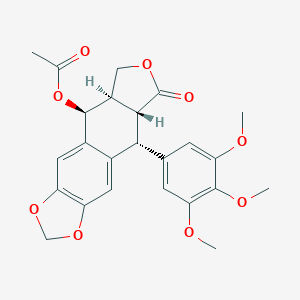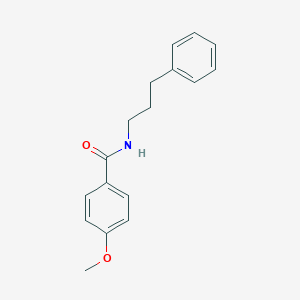
4-methoxy-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-phenylpropyl)benzamide, also known as F 13640, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields.
Mécanisme D'action
The exact mechanism of action of F 13640 is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
F 13640 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain regions of the brain. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
F 13640 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied, and its effects are well-documented. However, there are also some limitations to using F 13640 in lab experiments. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of F 13640. One area of research is the potential use of F 13640 in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the development of new synthetic compounds that are similar to F 13640 but have improved therapeutic properties. Finally, further studies are needed to fully understand the mechanism of action of F 13640 and its effects on the dopamine and serotonin systems in the brain.
Conclusion:
In conclusion, F 13640 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Further research is needed to fully understand the mechanism of action of F 13640 and its effects on the dopamine and serotonin systems in the brain.
Applications De Recherche Scientifique
F 13640 has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Numéro CAS |
147497-53-8 |
|---|---|
Nom du produit |
4-methoxy-N-(3-phenylpropyl)benzamide |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-methoxy-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-11-9-15(10-12-16)17(19)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
Clé InChI |
XXLRGLFPMMNMRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 |
Synonymes |
BenzaMide, 4-Methoxy-N-(3-phenylpropyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

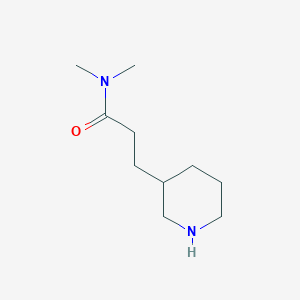
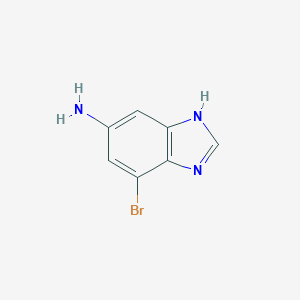
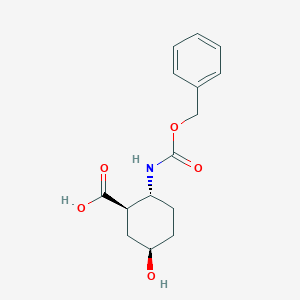


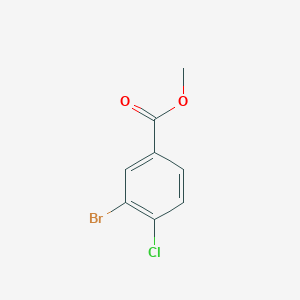



![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B174572.png)
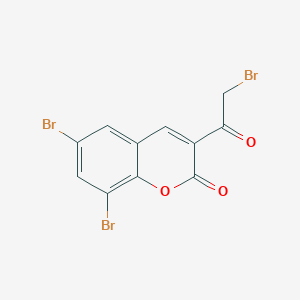
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)
